molecular formula C22H26N2O4 B267594 4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B267594
M. Wt: 382.5 g/mol
InChI Key: UIXAPUCBXDHMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as PFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFB is a derivative of benzamide and has a molecular weight of 404.47 g/mol.

Mechanism of Action

The exact mechanism of action of 4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is not fully understood. However, it has been reported that 4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been reported to exhibit anti-inflammatory effects by inhibiting the activity of COX-2. 4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also been reported to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. 4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. 4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also been reported to exhibit anti-microbial activity against various microorganisms.

Advantages and Limitations for Lab Experiments

4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. 4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also been reported to exhibit low toxicity and high selectivity towards its target enzymes. However, 4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has some limitations, including its low solubility in water and its relatively low yield during synthesis.

Future Directions

4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has several potential future directions, including its use as a building block for the synthesis of novel compounds with potential applications in drug discovery. 4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide could also be modified to improve its solubility and yield during synthesis. 4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide could also be further studied to understand its exact mechanism of action and to identify its potential applications in various fields.

Synthesis Methods

The synthesis of 4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves the reaction of 4-aminophenylpropyl ether with tetrahydro-2-furanylmethyl isocyanate, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification using column chromatography. The yield of 4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is approximately 45%.

Scientific Research Applications

4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. 4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also been used as a building block for the synthesis of various compounds with potential applications in drug discovery.

properties

Product Name

4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-4-[(4-propoxybenzoyl)amino]benzamide

InChI

InChI=1S/C22H26N2O4/c1-2-13-27-19-11-7-17(8-12-19)22(26)24-18-9-5-16(6-10-18)21(25)23-15-20-4-3-14-28-20/h5-12,20H,2-4,13-15H2,1H3,(H,23,25)(H,24,26)

InChI Key

UIXAPUCBXDHMAW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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